A Technical Guide to 2-Amino-5-chloro-N-methylbenzamide: Synthesis, Properties, and Applications
A Technical Guide to 2-Amino-5-chloro-N-methylbenzamide: Synthesis, Properties, and Applications
Senior Application Scientist Insight: This document provides a comprehensive technical overview of 2-Amino-5-chloro-N-methylbenzamide, a key chemical intermediate. The guide is structured to deliver not just data, but a foundational understanding of the compound's synthesis, characteristics, and significance in research and development, particularly within the agrochemical sector.
Compound Identification and Significance
2-Amino-5-chloro-N-methylbenzamide, identified by the CAS Number 19178-37-1 , is an aromatic organic compound belonging to the substituted benzamide family.[1] Its molecular structure, featuring an aminobenzamide core with chloro and N-methyl substitutions, makes it a versatile building block in organic synthesis.
While a valuable intermediate in its own right, its structural similarity to compounds like 2-Amino-5-chloro-N,3-dimethylbenzamide highlights its importance. This closely related analog is a critical precursor in the synthesis of novel anthranilamide insecticides, such as the widely used chlorantraniliprole.[2][3][4] Understanding the chemistry of 2-Amino-5-chloro-N-methylbenzamide provides a strategic advantage for researchers exploring structure-activity relationships in the development of new pest control agents and other specialized chemical applications.[2]
Caption: Chemical Structure of 2-Amino-5-chloro-N-methylbenzamide.
Physicochemical Properties
The utility of a chemical intermediate is fundamentally tied to its physical and chemical properties. These characteristics dictate storage conditions, solvent selection, and reaction parameters. The key properties of 2-Amino-5-chloro-N-methylbenzamide are summarized below.
| Property | Value | Source |
| CAS Number | 19178-37-1 | [1] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Physical Form | Solid | [5] |
| SMILES | C1(C=C(Cl)C=CC=1N)C(NC)=O | [1] |
| MDL Number | MFCD01666699 | [1] |
Synthesis Strategies and Mechanistic Considerations
The synthesis of substituted benzamides like 2-Amino-5-chloro-N-methylbenzamide typically involves multi-step pathways starting from readily available benzoic acid or toluene derivatives. The choice of a specific route is often a balance between yield, cost, safety, and industrial scalability. While specific literature for this exact compound is sparse, established methods for its close analog, 2-amino-5-chloro-N,3-dimethylbenzamide, provide a validated blueprint for its synthesis.[6][7]
A common synthetic approach involves three core transformations:
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Amidation: Conversion of a carboxylic acid or its ester derivative into an amide.
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Reduction: Conversion of a nitro group to a primary amine.
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Chlorination: Introduction of a chlorine atom onto the aromatic ring.
The order of these steps is critical. For instance, performing amidation before reduction of a nitro group prevents potential side reactions with the more reactive amine. The choice of reagents, such as using iron powder in an acidic medium for nitro reduction, is a classic, cost-effective, and robust method suitable for industrial production.[7] Chlorination is often achieved using reagents like sulfuryl chloride, where precise temperature control is essential to ensure regioselectivity and prevent over-chlorination.[7]
Caption: Generalized workflow for the synthesis of 2-Amino-5-chloro-N-methylbenzamide.
Applications in Research and Development
The primary value of 2-Amino-5-chloro-N-methylbenzamide lies in its role as a molecular scaffold. For researchers in drug development and agrochemistry, it serves as a valuable starting point for creating libraries of novel compounds.
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Agrochemical Synthesis: As previously noted, this compound is a direct analog to intermediates used in producing ryanodine receptor inhibitor insecticides.[6] Its structure provides the essential anthranilamide core, allowing for further chemical modifications to explore and optimize insecticidal activity.
-
Medicinal Chemistry: The aminobenzamide structure is a recognized pharmacophore in various therapeutic areas. The presence of amine, amide, and halogen functional groups offers multiple points for chemical modification, making it a useful building block for synthesizing compounds for screening in drug discovery programs.[2]
-
Materials Science: The aromatic and functionalized nature of the molecule makes it a candidate for investigations into catalysis and the synthesis of specialized polymers and other materials.[2]
Experimental Protocol: Representative Synthesis of a Substituted Benzamide
This protocol outlines a representative method for the amidation step, a crucial transformation in the synthesis of the title compound, based on established chemical principles.
Objective: To synthesize a 3-methyl-2-nitro-N-methylbenzamide intermediate from methyl 3-methyl-2-nitrobenzoate.
Materials:
-
Methyl 3-methyl-2-nitrobenzoate
-
Methylamine solution (e.g., 40% in water or dissolved in a lower alcohol like methanol)
-
Methanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 3-methyl-2-nitrobenzoate in a suitable volume of methanol.
-
Reagent Addition: Slowly add the methylamine solution to the stirred solution at room temperature. The stoichiometry should be carefully calculated, typically using a slight excess of methylamine to drive the reaction to completion.
-
Heating and Reflux: Heat the reaction mixture to a controlled temperature, for instance, 60–65 °C, and maintain it at reflux.[7] The choice of this temperature range is crucial: it provides sufficient thermal energy to overcome the activation barrier for amidation without promoting degradation or unwanted side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting ester is consumed.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product may precipitate. If not, an aqueous workup (e.g., addition of water and extraction with an organic solvent like ethyl acetate) may be necessary.
-
Collect the solid product by filtration, wash with cold water or a non-polar solvent (e.g., hexane) to remove impurities.
-
-
Purification and Characterization:
-
Dry the isolated solid product under vacuum.
-
If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product to confirm its identity and purity using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
-
Self-Validation: This protocol is self-validating through the monitoring step (Step 4), which ensures the reaction proceeds to completion, and the final characterization (Step 6), which confirms the successful synthesis of the desired intermediate with high purity.
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling 2-Amino-5-chloro-N-methylbenzamide and its analogs. The available safety data for the closely related 2-Amino-5-chloro-N,3-dimethylbenzamide provides a strong basis for handling procedures.[8][9]
-
GHS Hazard Statements: The compound is classified as harmful if swallowed (H302) and potentially harmful if inhaled (H332).[5][9][10]
-
GHS Pictograms: The GHS07 (Exclamation Mark) pictogram is typically used, indicating acute toxicity, skin irritation, or eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
Storage: Store the compound in a tightly sealed container in a dry, cool, and dark place to ensure its stability.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[11]
Conclusion
2-Amino-5-chloro-N-methylbenzamide (CAS: 19178-37-1) is a functionally rich organic molecule whose primary value is realized as a versatile intermediate in chemical synthesis. Its structural features are highly relevant to the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, rooted in fundamental organic transformations, and strict adherence to safety protocols enable researchers to effectively leverage this compound in the creation of novel and high-value molecules.
References
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2-Amino-5-chloro-N-methylbenzamide | 19178-37-1 . Appchem. [Link]
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
- An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
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2-Amino-5-chloro-n,n-dimethylbenzamide | C9H11ClN2O | CID 274287 . PubChem. [Link]
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 . PubChem. [Link]
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2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 . PubChem. [Link]
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5-Amino-2-chloro-N-methylbenzamide | C8H9ClN2O | CID 16772320 . PubChem. [Link]
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